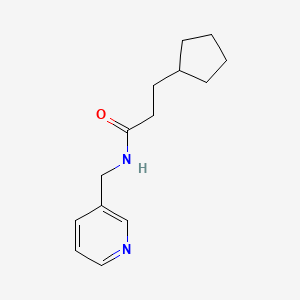![molecular formula C15H22N2O3S B5888816 N-(2,5-dimethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5888816.png)
N-(2,5-dimethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide, commonly known as DMPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of DMPA is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell proliferation and survival. DMPA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by removing acetyl groups from histones. HDAC inhibition can lead to the upregulation of tumor suppressor genes and the downregulation of oncogenes, resulting in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
DMPA has been shown to have several biochemical and physiological effects, including the induction of apoptosis (programmed cell death), the inhibition of cell proliferation and migration, and the modulation of immune responses. DMPA has also been shown to affect the expression of various genes involved in cell cycle regulation, DNA repair, and apoptosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DMPA in lab experiments is its potent antitumor activity, which makes it a promising candidate for the development of novel anticancer drugs. However, DMPA has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations need to be taken into consideration when designing experiments using DMPA.
Future Directions
There are several future directions for research on DMPA, including the development of novel DMPA-based drugs with improved pharmacological properties, the identification of new targets and signaling pathways affected by DMPA, and the investigation of its potential as a therapeutic agent for the treatment of neurological disorders. Additionally, more studies are needed to fully understand the mechanism of action of DMPA and its effects on different cell types and tissues.
Synthesis Methods
DMPA can be synthesized using a multistep process that involves the reaction of 2,5-dimethylphenylamine with pyrrolidine and subsequent reaction with methanesulfonyl chloride. The final product is obtained through purification and isolation processes.
Scientific Research Applications
DMPA has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, DMPA has been shown to possess potent antitumor activity against certain types of cancer cells. In drug discovery, DMPA has been used as a scaffold for the development of novel drugs with improved pharmacological properties. In neuroscience, DMPA has been studied for its potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-12-6-7-13(2)14(10-12)17(21(3,19)20)11-15(18)16-8-4-5-9-16/h6-7,10H,4-5,8-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYJDVBLYXMGJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC(=O)N2CCCC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202988 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5H-spiro[benzo[h]tetrazolo[5,1-b]quinazoline-6,1'-cyclopentan]-7(12H)-one](/img/structure/B5888751.png)
![cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone](/img/structure/B5888766.png)


![1-[(4-iodophenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5888783.png)
![N-(3-acetylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5888785.png)




![4-[(4-isopropyl-3-methylphenoxy)methyl]-2,1,3-benzothiadiazole](/img/structure/B5888827.png)
![2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5888832.png)
